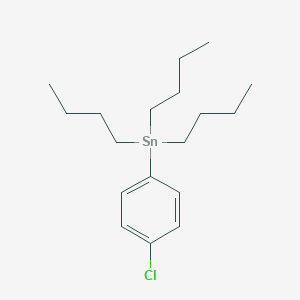

Tributyl(4-chlorophenyl)stannane

概要

説明

Tributyl(4-chlorophenyl)stannane, also known as tributyl(4-chlorophenyl)tin, is an organotin compound with the empirical formula C18H31ClSn and a molecular weight of 401.60 g/mol . This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 4-chlorophenyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

Tributyl(4-chlorophenyl)stannane can be synthesized through the reaction of 4-chlorophenylmagnesium bromide with tributyltin chloride. The reaction typically involves the following steps :

- Preparation of 4-chlorophenylmagnesium bromide by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF).

- Addition of tributyltin chloride to the reaction mixture, followed by refluxing for several hours.

- Isolation and purification of the product through extraction and distillation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

Tributyl(4-chlorophenyl)stannane undergoes various chemical reactions, including:

Reduction: It can act as a reducing agent in radical reactions, such as the reduction of halides and selenides.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen donors like indium hydrides and tris(trimethylsilyl)silane.

Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.

Major Products Formed

科学的研究の応用

Chemical Synthesis Applications

Tributyl(4-chlorophenyl)stannane serves as a versatile reagent in organic synthesis. Its utility is particularly noted in:

- Cross-Coupling Reactions : It is employed in palladium-catalyzed cross-coupling reactions to synthesize complex organic compounds. For instance, it can react with aryl halides to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

- Stannylation Reactions : The compound can be used for stannylation of various substrates, facilitating the introduction of the tributylstannyl group into organic molecules. This modification is crucial for subsequent reactions, enhancing the reactivity of target compounds .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Cross-Coupling | Aryl stannanes coupling with aryl halides | 70-76 |

| Stannylation | Introduction of tributylstannyl group into substrates | 76 |

| Oxidation | Conversion to corresponding oxides | Variable |

| Reduction | Reduction under specific conditions | Variable |

Biological Applications

Research indicates that this compound exhibits potential biological activities. Studies have focused on its interaction with biological systems:

- Mechanism of Action : The compound's stannane group can interact with biomolecules, potentially influencing cellular processes such as signal transduction and gene expression .

- Therapeutic Potential : Preliminary studies suggest that it may have applications in drug development, particularly as a scaffold for designing new therapeutic agents targeting specific diseases .

Case Study: Interaction with Pregnane X Receptor (PXR)

A study highlighted the role of this compound in modulating the activity of PXR, a key receptor involved in drug metabolism. By activating PXR, this compound could enhance the metabolism of certain drugs, suggesting its utility in pharmacology and toxicology research .

Industrial Applications

In industrial contexts, this compound is utilized for:

- Production of Organotin Compounds : It acts as a precursor for synthesizing various organotin compounds used in plastics and coatings .

- Chemical Manufacturing : Its reactivity allows it to be incorporated into formulations for producing specialty chemicals that require specific functional groups for enhanced performance .

作用機序

The mechanism of action of tributyl(4-chlorophenyl)stannane involves its ability to donate hydride radicals in reduction reactions. The tin-hydrogen bond in organotin hydrides is relatively weak, allowing for homolytic cleavage and the generation of reactive radicals . These radicals can then participate in various chemical transformations, including the reduction of halides and the formation of carbon-carbon bonds.

類似化合物との比較

Similar Compounds

Tributyltin hydride: Similar in structure but lacks the 4-chlorophenyl group.

Tributyl(4-fluorophenyl)stannane: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Tributyl(4-chlorophenyl)stannane is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and selectivity in chemical reactions. The chlorine atom can also participate in additional reactions, such as nucleophilic aromatic substitution, providing further versatility in synthetic applications .

生物活性

Tributyl(4-chlorophenyl)stannane (TB(4-ClPh)Sn) is an organotin compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine, environmental science, and industrial chemistry. This article provides a comprehensive overview of the biological activity of TB(4-ClPh)Sn, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TB(4-ClPh)Sn is characterized by its molecular formula and a molecular weight of 431.6 g/mol. The synthesis typically involves the reaction of 4-chlorophenylmagnesium bromide with tributyltin chloride in anhydrous conditions, allowing for the formation of the stannane compound through nucleophilic substitution reactions .

Synthesis Route:

- Preparation of 4-chlorophenylmagnesium bromide :

- React 4-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF).

- Addition of tributyltin chloride :

- The Grignard reagent is treated with tributyltin chloride under reflux conditions.

- Isolation and purification :

- The product is isolated through extraction and distillation methods.

The biological activity of TB(4-ClPh)Sn can be attributed to several mechanisms:

- Antifouling Properties : Organotin compounds are widely studied for their efficacy as antifouling agents in marine environments. TB(4-ClPh)Sn has shown potential in inhibiting the growth of marine organisms on ship hulls, thus preventing biofouling .

- Anticancer Activity : Research indicates that TB(4-ClPh)Sn exhibits cytotoxic effects against various cancer cell lines. The compound interacts with cellular targets, leading to apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

- Enzyme Inhibition : TB(4-ClPh)Sn may inhibit certain enzymes relevant to metabolic pathways in organisms, affecting growth and reproduction .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of TB(4-ClPh)Sn:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antifouling | Inhibits growth of marine organisms | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Disrupts metabolic pathways |

Case Studies

-

Antifouling Efficacy :

A study evaluated the antifouling properties of TB(4-ClPh)Sn against various marine biofouling organisms. The results demonstrated significant inhibition rates compared to control groups, confirming its potential as an environmentally friendly antifouling agent . -

Cytotoxic Effects on Cancer Cells :

In vitro studies conducted on human cancer cell lines revealed that TB(4-ClPh)Sn induces cell death through ROS generation. The compound was found to be particularly effective against breast cancer cells, suggesting its potential as a therapeutic agent . -

Ecotoxicological Impact :

Research on the ecotoxicological effects of leachates from antifouling paints containing TB(4-ClPh)Sn showed adverse effects on non-target aquatic organisms, raising concerns about its environmental impact despite its effectiveness as an antifouling agent .

特性

IUPAC Name |

tributyl-(4-chlorophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJNLVYEAQGOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455613 | |

| Record name | tributyl(4-chlorophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17151-48-3 | |

| Record name | Tributyl(4-chlorophenyl)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17151-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tributyl(4-chlorophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。